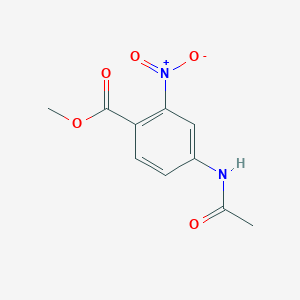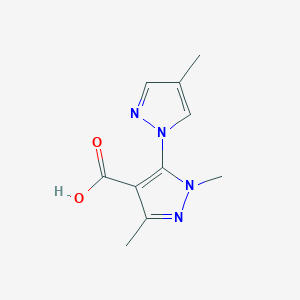
1,3-dimethyl-5-(4-methyl-1H-pyrazol-1-yl)-1H-pyrazole-4-carboxylic acid
Overview
Description
1,3-dimethyl-5-(4-methyl-1H-pyrazol-1-yl)-1H-pyrazole-4-carboxylic acid, also known as DMPP, is a pyrazole derivative that has gained significant attention in scientific research due to its potential therapeutic applications. It was first synthesized in 2010 and has since been studied extensively for its biochemical and physiological effects.
Scientific Research Applications
Synthesis and Derivative Development
- Prokopenko et al. (2010) synthesized methyl esters of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acids and their functional derivatives, enabling further transformations for introducing highly basic aliphatic amines into oxazole and incorporating the oxazol-2-yl moiety into the oxazole ring (Prokopenko, Pil'o, Vasilenko, & Brovarets, 2010).
Antimicrobial and Anticancer Applications
- Hafez, El-Gazzar, and Al-Hussain (2016) explored novel pyrazole derivatives, including 4-amino-3-(4-chlorophenyl)-1H-pyrazol-5-yl-methanone, demonstrating significant antimicrobial and higher anticancer activities than reference drugs (Hafez, El-Gazzar, & Al-Hussain, 2016).
Structural and Dynamic Properties
- Infantes et al. (2013) studied the structure of simple pyrazole-4-carboxylic acids, including 3,5-dimethyl-1H-pyrazole-4-carboxylic acid, through crystallography and solid-state NMR, revealing polymorphism and proton transfer characteristics (Infantes, García, López, Claramunt, & Elguero, 2013).
Drug Molecule Development
- Shubhangi et al. (2019) designed pyrazole-based drug molecules for antimicrobial activities. Compounds synthesized included 5-(3, 5-dimethyl-1H-pyrazol-1-yl) 1,3-benzoic acid, exhibiting antimicrobial activities against various bacterial and fungal strains (Shubhangi, Kumar, Kanagaraj, Lal, & Paul, 2019).
Coordination Chemistry
- Radi et al. (2015) synthesized novel pyrazole-dicarboxylate acid derivatives like 1-[(3-carboxy-5-methyl-1H-pyrazol-1-yl) methyl]-5-methyl-1H-pyrazole-3-carboxylic acid, revealing their properties in forming mononuclear chelate complexes with metal ions (Radi, Yahyi, Et‐touhami, Jha, Adarsh, Robeyns, & Garcia, 2015).
Crystal and Molecular Structures
- Kumarasinghe, Hruby, and Nichol (2009) investigated the synthesis and crystal structures of pyrazole derivatives, enhancing the understanding of regioisomer identification and hydrogen bonding in these compounds (Kumarasinghe, Hruby, & Nichol, 2009).
properties
IUPAC Name |
1,3-dimethyl-5-(4-methylpyrazol-1-yl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-6-4-11-14(5-6)9-8(10(15)16)7(2)12-13(9)3/h4-5H,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSTLIPJEMYVALT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=C(C(=NN2C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




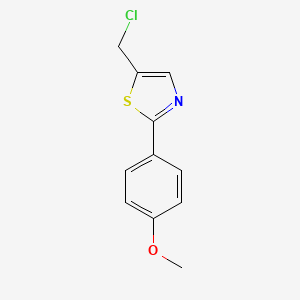
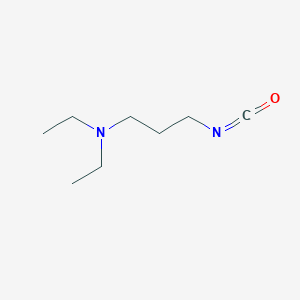
![2-chloro-N-[3-(thiomorpholin-4-ylmethyl)phenyl]acetamide hydrochloride](/img/structure/B1453495.png)

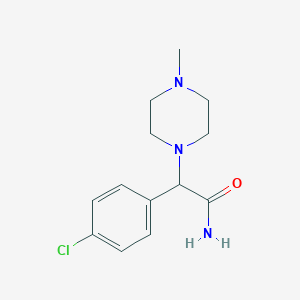
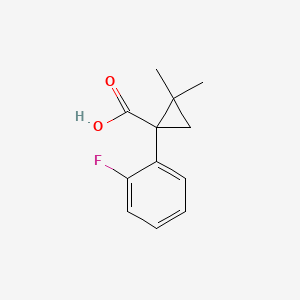
![{3-[1-(Dimethylamino)ethyl]phenyl}boronic acid](/img/structure/B1453502.png)
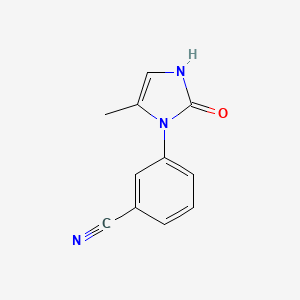

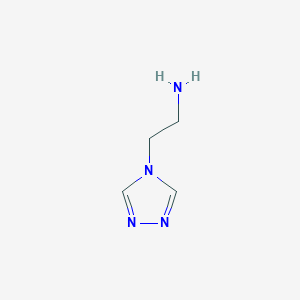
![3-{2-[(4-Fluorobenzoyl)amino]-1,3-thiazol-4-yl}propanoic acid](/img/structure/B1453510.png)
